(4-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
Overview
Description
(4-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further linked to a methylamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves the reaction of 4-fluorobenzylamine with piperidine derivatives under controlled conditions. One common method includes the use of reductive amination, where 4-fluorobenzaldehyde is reacted with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride . The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as:
Reaction Setup: Mixing of 4-fluorobenzylamine and piperidine in a solvent like ethanol.
Reductive Amination: Addition of a reducing agent to facilitate the formation of the desired amine.
Purification: Crystallization and filtration to isolate the product.
Conversion to Hydrochloride Salt: Treatment with hydrochloric acid to form the hydrochloride salt, followed by drying and packaging.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(4-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. This compound may act as an inhibitor or modulator of certain biological pathways, influencing cellular functions and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: A precursor in the synthesis of (4-Fluoro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride, used in similar applications.
Cyclopropanoyl-1-benzyl-4′-fluoro-4-anilinopiperidine: Another fluorinated piperidine derivative with applications in medicinal chemistry.
Furanoyl-1-benzyl-4-anilinopiperidine: Similar in structure and used in the study of receptor interactions.
Uniqueness
This compound is unique due to its specific combination of a fluorobenzyl group and a piperidine ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15-16H,5-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPXOVFHVMIUOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261233-78-6 | |
Record name | 4-Piperidinemethanamine, N-[(4-fluorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261233-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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